6,7-Dimethylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-5-10-9(12(14)15)3-4-13-11(10)6-8(7)2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIKOEROXKKPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652869 | |
| Record name | 6,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854858-79-0 | |
| Record name | 6,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,7-Dimethylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.23 g/mol
- Structure : The compound features a quinoline ring structure with methyl groups at positions 6 and 7 and a carboxylic acid group at position 4.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that derivatives of quinoline carboxylic acids exhibited significant inhibitory activity against both replicating and non-replicating forms of M. tuberculosis .
| Compound | Activity Against M. tuberculosis | IC50 (μM) |
|---|---|---|
| 6a | Moderate | 5 |
| 6c | High | 1 |
| 6e | Low | >10 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μg/mL) | Reference Compound |
|---|---|---|
| MCF-7 | 22.09 | Doxorubicin |
| A549 | 6.40 | Doxorubicin |
These results indicate that this compound exhibits promising cytotoxicity, particularly against MCF-7 cells .
Antioxidant Activity
In addition to antimicrobial and anticancer properties, this compound has shown antioxidant activity. It was evaluated using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) assays, demonstrating significant activity compared to standard antioxidants .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase, which is crucial for the survival of M. tuberculosis.
- Cell Signaling Interference : It may modulate cellular signaling pathways that are essential for cancer cell proliferation and survival.
Case Studies
- Mycobacterium tuberculosis Inhibition : A study focused on arylated quinoline carboxylic acids found that compounds similar to this compound effectively inhibited M. tuberculosis with a promising structure-activity relationship .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various quinoline derivatives, including this compound, against multiple cancer cell lines. The results indicated that modifications at specific positions on the quinoline ring significantly influenced their anticancer efficacy .
Scientific Research Applications
Potential Applications of Quinoline-4-Carboxylic Acid Derivatives
Pharmaceutical Applications:
- Antitubercular Agents: Arylated quinoline-4-carboxylic acid analogs have been identified as potential inhibitors of Mycobacterium tuberculosis (Mtb) . Specifically, modifications at the C-2 and C-6 positions of the quinoline ring have shown promising results in in vitro screenings . This suggests that 6,7-dimethylquinoline-4-carboxylic acid could be a potential building block for developing new antitubercular agents .
- Anti-tumor activities: Quinoline-4-carboxylic acid derivatives have been evaluated for their in vitro anti-tumor activities against a panel of five cancer cell lines (H460, HT-29, MKN-45, U87MG, and SMMC-7721), and some compounds showed high selectivity towards the H460 and MKN-45 cell lines .
- TACE inhibitory activity: Quinoline-4-carboxylic acid derivatives were evaluated for their TACE inhibitory activity and its docking study by the authors. They get good result in inhibition of TACE and computational study by the author .
Cosmetic Applications:
- Cosmetic Ingredients: Polymers, including those of synthetic or semi-synthetic origin, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used in nanoparticles for the delivery of fragrances or other active nutrients . this compound, as a quinoline derivative, might have potential uses in cosmetic formulations, though this is speculative based on the search results .
Synthesis of Quinoline-4-Carboxylic Acid Derivatives:
- Synthetic methodologies: Various methods exist for synthesizing quinoline-4-carboxylic acid derivatives . These include reacting substituted Isatins with aromatic ketones in the presence of potassium hydroxide or through intermolecular condensation reactions with allylic and cyclic ketones .
Relevant Derivatives and Analogs
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6,7-dimethylquinoline-4-carboxylic acid with five analogues, highlighting substituent variations and key physicochemical parameters:
Preparation Methods
Nitration and Condensation Approach (Adapted from 6,7-Dimethoxyquinoline Derivatives)
A patented method for preparing 4-substituted 6,7-dimethoxyquinoline derivatives involves:
- Nitration of 3,4-dimethoxyacetophenone to yield 2-nitro-4,5-dimethoxyacetophenone.
- Condensation of this nitroacetophenone with N,N-dimethylformamide dimethyl acetal to form an enaminone intermediate.
- Reductive ring closure via catalytic hydrogenation to form 4-hydroxy-6,7-dimethoxyquinoline.
- Chlorination to obtain 4-chloro-6,7-dimethoxyquinoline.
This method highlights the use of mild reaction conditions, easy-to-obtain raw materials, and high yields, which could be adapted for methyl-substituted analogs by replacing methoxy groups with methyl groups at the 6,7 positions.
Friedländer Synthesis Variants
The Friedländer synthesis is a classical method for quinoline preparation involving the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound:
- Starting from 2-amino-3,4-dimethylacetophenone and a suitable aldehyde or ketone could yield the quinoline ring with methyl substitutions at 6 and 7.
- Subsequent oxidation or hydrolysis steps introduce the carboxylic acid at position 4.
This approach is supported by general quinoline synthesis literature but requires optimization for specific methyl substitution patterns.
Oxidative or Hydrolytic Introduction of Carboxyl Group
- Esters of quinoline derivatives can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
- Oxidation of methyl groups adjacent to the quinoline ring can be employed to introduce carboxyl functionalities at the 4-position.
These transformations are standard in quinoline chemistry and can be applied to 6,7-dimethylquinoline derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Practical Notes
- The nitration-condensation-reduction method is advantageous for industrial scale due to the availability of starting materials and relatively straightforward operations.
- Friedländer synthesis variants offer flexibility in substituent patterns but may require careful control of reaction conditions to avoid side reactions.
- Hydrolysis of ester intermediates is a common final step to obtain the acid form, often performed under reflux in aqueous acid or base.
- Purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity this compound.
- Analytical confirmation typically involves NMR spectroscopy, mass spectrometry, and melting point determination to verify the structure and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6,7-dimethylquinoline-4-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis of quinoline derivatives typically involves cyclization reactions. For example, a Pfitzinger-like reaction using isatin derivatives and ketones in an alkaline medium can yield the quinoline core . For this compound, chlorination (e.g., using POCl₃) followed by hydrolysis and functional group modifications (e.g., methylation) may be employed . Key parameters include temperature control (reflux at ~100–120°C), stoichiometric ratios of reagents (e.g., POCl₃ in excess), and purification via column chromatography (e.g., petroleum ether:EtOAc mixtures) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Use a combination of analytical techniques:
- X-ray crystallography to confirm planar quinoline ring geometry and substituent positions (e.g., deviations <0.1 Å from the least-squares plane) .
- NMR spectroscopy (¹H/¹³C) to verify methyl group integration (δ ~2.5–3.0 ppm for dimethyl) and carboxylic acid proton absence (due to deprotonation) .
- HPLC-MS for purity assessment (≥95% purity) and molecular ion confirmation (e.g., m/z ~245 for [M+H]⁺) .
Q. What are the stability and storage requirements for this compound?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at RT. Avoid moisture and light to prevent hydrolysis of the carboxylic acid group or oxidation of methyl substituents. Stability tests (e.g., TGA/DSC) can assess decomposition temperatures (>200°C typical for quinoline derivatives) .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing byproducts?
- Methodology :
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency for substituent introduction .
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., chlorinated precursors) and optimize reaction termination points .
- Byproduct mitigation : Introduce protective groups (e.g., Boc for amines) to prevent undesired substitutions during multi-step syntheses .
Q. What mechanistic insights explain the biological activity of this compound derivatives?
- Methodology :
- Docking studies : Computational models (e.g., AutoDock) can predict interactions with biological targets (e.g., enzyme active sites) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy) and assess changes in bioactivity (e.g., antimicrobial IC₅₀ via microdilution assays) .
- Metabolic stability : Use hepatic microsome assays to evaluate oxidative degradation pathways (e.g., CYP450-mediated demethylation) .
Q. How should researchers address contradictions in spectroscopic or bioactivity data for quinoline derivatives?
- Methodology :
- Data triangulation : Cross-validate results using multiple techniques (e.g., X-ray + NMR + HPLC) to resolve spectral ambiguities (e.g., overlapping proton signals) .
- Reproducibility protocols : Standardize assay conditions (e.g., pH, temperature) for bioactivity studies to minimize inter-lab variability .
- Error analysis : Quantify experimental uncertainties (e.g., ±5% for HPLC purity) and statistically compare datasets (e.g., ANOVA for IC₅₀ values) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
